2-(4-Bromophenyl)-2,2-difluoroethan-1-amine
Description
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine (CAS: 1378866-69-3) is a halogenated amine with the molecular formula C₈H₈BrF₂N and a molar mass of 236.06 g/mol . Its structure features a primary amine group attached to a difluoroethyl chain and a 4-bromophenyl aromatic ring. The bromine substituent enhances lipophilicity, while the fluorine atoms contribute to electronic effects and metabolic stability.
Properties
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYKMXMQFUESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378866-69-3 | |
| Record name | 2-(4-bromophenyl)-2,2-difluoroethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and difluoroacetic acid.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a nucleophilic addition reaction with difluoroacetic acid to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like tetrahydrofuran (THF) or ethanol to enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 2-(4-aminophenyl)-2,2-difluoroethan-1-amine.
Oxidation: Formation of 2-(4-bromophenyl)-2,2-difluoroethan-1-one.
Reduction: Formation of 2-(4-bromophenyl)-2,2-difluoroethanol.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that compounds structurally similar to 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine exhibit antifungal properties. For instance, research on related compounds has shown significant inhibitory effects against fungi such as Sclerotinia sclerotiorum, suggesting that the unique structural features of these compounds may enhance their biological activity .
Drug Discovery
The compound is being explored in drug discovery efforts for neglected tropical diseases. Its unique structure may provide a scaffold for developing new therapeutic agents targeting various pathogens . The presence of bromine and fluorine atoms can modulate the lipophilicity and bioavailability of potential drug candidates.
Chemical Synthesis
The synthesis of this compound can be approached through various methods, including:
- Radical Reactions : Utilizing bromine-radical-induced difluoroalkylation techniques to introduce the difluoromethyl group .
- Nucleophilic Substitution : Employing nucleophilic substitution reactions to attach the difluoroethylamine moiety to the brominated phenyl ring.
These synthetic pathways are crucial for producing derivatives with tailored properties for specific applications.
Case Study 1: Antifungal Mechanism
A study demonstrated that compounds similar to this compound showed enhanced antifungal activity by disrupting mitochondrial function in fungal cells. Scanning electron microscopy revealed significant structural changes in treated hyphae, indicating a potential mechanism involving mitochondrial damage .
Case Study 2: Drug Repurposing
In drug discovery efforts focused on neglected tropical diseases, modifications of compounds with similar structures to this compound led to improved efficacy against Trypanosoma brucei. The strategic alterations enhanced aqueous solubility and bioavailability, crucial for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, modulating the activity of the target protein and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Analogs
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine (CAS: 730913-16-3)
- Molecular Formula : C₈H₈ClF₂N
- Molar Mass : 191.61 g/mol
- Key Differences : Replacing bromine with chlorine reduces molecular weight and lipophilicity. The chlorine atom, being less electronegative than bromine, may alter electronic interactions in biological systems. This compound has a PubChem CID of 72214419 .
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
Fluorine-Substituted Derivatives
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS: 2060062-92-0)
- Molecular Formula : C₈H₈ClF₄N
- Molar Mass : 229.60 g/mol
- The hydrochloride salt enhances solubility for pharmaceutical formulations .
Heterocyclic Analogs
2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine (CAS: 780769-87-1)
- Molecular Formula : C₇H₇ClF₂N₂
- Molar Mass : 192.59 g/mol
- Key Differences : Replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, altering hydrogen-bonding capabilities and electronic properties. This may enhance binding to biological targets like enzymes .
2-(6-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine (CAS: 1204234-55-8)
Alkyl-Substituted Analogs
4-Bromiamfetami (4-BA) (1-(4-bromophenyl)propan-2-amine)
- Molecular Formula : C₉H₁₂BrN
- Molar Mass : 214.11 g/mol
- This structural variation is common in psychoactive compounds .
2-(4-Bromophenyl)-2-methoxypropan-1-amine (CAS: 883534-24-5)
- Molecular Formula: C₁₀H₁₄BrNO
- Molar Mass : 260.13 g/mol
- Key Differences: Methoxy and methyl groups introduce electron-donating effects, contrasting with fluorine’s electron-withdrawing nature. This may enhance solubility in non-polar solvents .
Comparative Data Table
Research Findings and Implications
- Salt Forms : Hydrochloride salts (e.g., 2-(2,4-difluorophenyl) derivative) enhance aqueous solubility, critical for drug formulation .
- Heterocyclic vs. Phenyl : Pyridine-based analogs (e.g., CAS 780769-87-1) may exhibit distinct binding profiles due to nitrogen’s electronegativity .
- Structural Flexibility : Alkyl chain extensions (e.g., 4-BA) or methoxy groups (CAS 883534-24-5) alter steric and electronic properties, impacting biological activity .
Biological Activity
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology based on recent studies and findings.
- Molecular Formula : C8H8BrF2N
- Molecular Weight : 236.06 g/mol
- CAS Number : 1378866-69-3
The compound features a difluoromethyl group and a bromophenyl moiety, which are significant for its biological interactions.
Synthesis
Recent advancements have highlighted methods for synthesizing derivatives of this compound. For instance, an environmentally friendly synthesis approach employing acetic acid has been developed to create 1,5-disubstituted 1,2,3-triazoles from difluoroarylethylamines under azide-free conditions . This method not only enhances yield but also promotes the utility of difluoroarylethylamines in organic synthesis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. A study on related thiazole derivatives demonstrated significant antimicrobial activity against various pathogens, suggesting that the bromophenyl and difluoromethyl groups may enhance such effects .
Antifungal Activity
In vitro studies have shown that derivatives of difluoroarylethylamines can inhibit fungal growth effectively. For example, compounds derived from similar structures were evaluated against Sclerotinia sclerotiorum, showing improved inhibitory activities compared to standard treatments . This suggests that this compound could also possess antifungal properties worth exploring.
Anticancer Potential
The anticancer activity of related compounds has been evaluated using the MCF7 breast cancer cell line. Certain derivatives exhibited comparable efficacy to standard chemotherapeutic agents like 5-fluorouracil, indicating potential for development as anticancer agents . The presence of the bromophenyl group is hypothesized to play a critical role in enhancing cytotoxicity.
Structure-Activity Relationship (SAR)
The biological activity of amine-containing compounds often correlates with their structural features. The presence of electron-withdrawing groups like bromine and fluorine can significantly influence their reactivity and interaction with biological targets. Molecular docking studies have suggested that these compounds can effectively bind to specific protein targets involved in cancer progression and microbial resistance .
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React 4-bromophenylacetonitrile with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups at the β-position, yielding 2-(4-bromophenyl)-2,2-difluoroacetonitrile.
- Step 2: Reduce the nitrile group to an amine using LiAlH4 or catalytic hydrogenation (H2/Pd-C) under controlled conditions to avoid over-reduction.
- Purification: Recrystallization from ethanol or chromatography (silica gel, eluent: EtOAc/hexane) ensures high purity.
Reference to similar syntheses: Enamine Ltd. reports analogous protocols for difluoroethylamine derivatives .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- 19F NMR : Confirms the presence and environment of fluorine atoms (δ ~ -120 to -130 ppm for CF2 groups).
- 1H/13C NMR : Identifies aromatic protons (δ ~7.3–7.6 ppm for para-substituted bromophenyl) and CH2NH2 groups.
- X-ray Crystallography : Resolves molecular geometry; SHELXL ( ) is widely used for refining structures, especially with heavy atoms like bromine .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 250.0).
Advanced: How can crystallographic data discrepancies (e.g., thermal motion, disorder) be resolved for this compound?
Answer:
- Twinning Analysis : Use SHELXD or PLATON to detect twinning and apply appropriate refinement models .
- Disorder Modeling : For flexible moieties (e.g., NH2 group), split-site refinement with SHELXL restraints improves accuracy.
- Validation Tools : Check data with CCDC Mercury or IUCr tools to ensure bond lengths/angles align with expected values (e.g., C-F bond ~1.33 Å) .
Advanced: How does the difluoro group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing CF2 group:
- Reduces Electron Density : Enhances stability of intermediates in Suzuki-Miyaura couplings (e.g., with Pd catalysts).
- Directs Reactivity : Para-bromo substitution on the aromatic ring facilitates regioselective cross-coupling.
- Experimental Design : Use anhydrous conditions (THF, 80°C) and Pd(PPh3)4 to couple with boronic acids, monitoring progress via TLC. Reference to triazine derivatives () suggests similar strategies .
Advanced: What strategies mitigate conflicting reports on the compound’s stability under acidic conditions?
Answer:
- Controlled Studies : Compare hydrolysis rates in HCl (1M vs. 6M) at 25°C vs. 60°C.
- Stabilization : Salt formation (e.g., hydrochloride salt, as in ) improves stability.
- Analytical Tracking : Use LC-MS to detect degradation products (e.g., defluorinated byproducts). Discrepancies may arise from trace moisture in reactions; rigorous drying (molecular sieves) is critical .
Advanced: How is this compound utilized in coordination chemistry or ligand design?
Answer:
- Ligand Synthesis : The amine group can coordinate to metals (e.g., Co(II) in ).
- Applications : Form complexes for catalytic studies (e.g., oxidation reactions) or magnetic materials.
- Methodology : React with metal salts (e.g., Co(hfac)2) in ethanol, crystallize under inert gas, and characterize via single-crystal XRD .
Basic: What are the key considerations for optimizing yield in large-scale synthesis?
Answer:
- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to minimize costs.
- Solvent Choice : Replace DMF with greener solvents (e.g., MeCN) without compromising yield.
- Workup : Use liquid-liquid extraction (DCM/H2O) instead of column chromatography for scalability. highlights Enamine Ltd.’s protocols for similar amines .
Advanced: What role does this compound play in structure-activity relationship (SAR) studies for bioactive molecules?
Answer:
- Bioisostere Potential : The CF2 group mimics carbonyl or methylene in drug candidates, altering pharmacokinetics.
- Case Study : Compare with 4-BMC ( ), a psychoactive 4-bromophenyl derivative, to assess fluorination’s impact on receptor binding.
- Method : Perform in vitro assays (e.g., enzyme inhibition) with fluorinated vs. non-fluorinated analogs .
Basic: How is purity assessed and validated for this compound?
Answer:
- HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to detect impurities (<0.5%).
- Elemental Analysis : Confirm Br and F content matches theoretical values.
- Melting Point : Compare with literature (e.g., 175–177°C for related compounds, ) .
Advanced: What computational methods predict the compound’s behavior in biological systems?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors).
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS).
- ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability, guiding medicinal chemistry optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
